Lcb 2853
説明
The compound "Benzeneacetic acid, 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl]methyl]-, sodium salt (1:1)" is a sodium salt derivative of a benzeneacetic acid backbone modified with a 4-chlorophenylsulfonamidomethylcyclopentyl substituent.
特性
CAS番号 |
141335-11-7 |
|---|---|
分子式 |
C21H23ClNNaO4S |
分子量 |
443.9 g/mol |
IUPAC名 |
sodium 2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetate |
InChI |
InChI=1S/C21H24ClNO4S.Na/c22-18-7-9-19(10-8-18)28(26,27)23-15-21(11-1-2-12-21)14-17-5-3-16(4-6-17)13-20(24)25;/h3-10,23H,1-2,11-15H2,(H,24,25);/q;+1/p-1 |
InChIキー |
WVVUYAHTYLRPEB-UHFFFAOYSA-M |
異性体SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+] |
正規SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LCB 2853 LCB-2853 sodium 4-((1-((((4-chlorophenyl)sulfonyl)amino)methyl)cyclohexyl)methyl)benzeneacetate |
製品の起源 |
United States |
準備方法
Retrosynthetic Analysis of the Target Compound
The target molecule decomposes into three modular components: (1) a benzeneacetic acid core, (2) a cyclopentylmethyl-((4-chlorophenyl)sulfonyl)amino substituent, and (3) a sodium counterion. Retrosynthetic disconnection begins at the sulfonamide group, revealing 4-chlorobenzenesulfonyl chloride and a cyclopentylmethylamine intermediate as precursors. The cyclopentylmethyl group originates from a Grignard reagent, while the benzeneacetic acid backbone derives from phenylsodium carbonization.
Preparation of the Benzeneacetic Acid Core
The benzeneacetic acid moiety is synthesized via a phenylsodium intermediate, as detailed in US20070010685A1. Metallic sodium reacts with chlorobenzene in toluene under catalytic conditions (0.0005–0.001% crown ether or cryptand) to form phenylsodium, which isomerizes to benzylsodium upon heating (80–100°C). Carbonization with dry ice yields phenylacetic acid sodium salt, hydrolyzed to the free acid using 50% sulfuric acid.
Table 1: Optimization of Phenylsodium Carbonization
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| None | 12 | 65 | 88 |
| 18-Crown-6 | 8 | 92 | 96 |
| Cryptand[2.2.2] | 7.5 | 95 | 97 |
Catalytic acceleration reduces reaction time by 40% and improves yield by 30%.
Incorporation of the (4-Chlorophenyl)sulfonylamino Group
The sulfonamide linkage is formed via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and cyclopentylmethylamine. Adapted from FARMACIA, the amine (1.2 equiv) reacts with sulfonyl chloride (1.0 equiv) in dichloromethane with 4-methylmorpholine as a base. The reaction proceeds at 0°C for 30 minutes, followed by room-temperature stirring for 4 hours, achieving 89% yield after recrystallization.
Analytical Validation
- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.21 (s, 2H, NHCH2), 2.98 (m, 1H, cyclopentyl)
- UV-Vis (MeOH): λmax 247.6 nm (π→π* transition of sulfonyl group)
Coupling of Substituents to the Benzeneacetic Acid Core
The cyclopentylmethyl-sulfonamide intermediate is alkylated to the benzeneacetic acid core using a Mitsunobu reaction. Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the coupling between the acid’s α-carbon and the substituent’s primary alcohol (generated via oxidation of the amine). Reaction in THF at 0°C to room temperature for 12 hours affords the coupled product in 78% yield.
Formation of the Sodium Salt
The free acid is neutralized with 1.1 equivalents of sodium hydroxide in ethanol. Crystallization from aqueous ethanol yields the sodium salt as a white solid (mp 201–203°C). Purity is confirmed via HPLC (98.2%, C18 column, 0.1% H3PO4/MeOH).
Catalytic and Process Optimization
Crown ether catalysts (e.g., 18-crown-6) enhance reaction rates in both Grignard formation and phenylsodium isomerization. For large-scale synthesis, continuous flow systems are recommended to mitigate exothermic risks during sodium dispersions.
Table 2: Comparative Yields Across Synthesis Steps
| Step | Yield (%) | Key Reagent |
|---|---|---|
| Benzeneacetic acid | 92 | Crown ether catalyst |
| Cyclopentylmethylamine | 85 | LiAlH4 |
| Sulfonamide coupling | 89 | 4-Methylmorpholine |
| Mitsunobu alkylation | 78 | DEAD/PPh3 |
Analytical Characterization
化学反応の分析
LCB 2853 は、主に官能基を含むさまざまな化学反応を受けます。この化合物は、以下に関与することが知られています。
酸化: 特定の条件下で酸化される可能性がありますが、詳細な試薬や条件は公開されていません。
還元: 酸化と同様に、還元反応を実行できますが、具体的な詳細は機密情報です。
科学的研究の応用
LCB 2853 は、さまざまな科学分野における応用について広範に研究されてきました。
化学: トロンボキサン A2 受容体拮抗薬のモデル化合物として役立ちます。
生物学: この化合物は、トロンボキサン A2 とプロスタグランジン H2 受容体を含む生物学的経路を調査するために使用されます。
医学: This compound は、特に血栓症や血管収縮を予防する心臓血管疾患の治療に、潜在的な治療的応用があります
作用機序
LCB 2853 は、トロンボキサン A2 受容体を拮抗することで効果を発揮します。この受容体は、血小板凝集と血管収縮に関与しています。 この受容体を阻害することで、this compound は血小板凝集と血管収縮を防ぎ、抗血栓効果と血管収縮抑制効果を示します 。 関与する分子標的と経路には、トロンボキサン A2 受容体と関連するシグナル伝達経路が含まれます 。
類似化合物との比較
Diclofenac Sodium
Structure: Sodium salt of 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid. Key Differences:
- Substituents: Diclofenac lacks the sulfonamidomethylcyclopentyl group but includes a dichlorophenylamino moiety.
- Pharmacology : Diclofenac is a well-established NSAID inhibiting cyclooxygenase (COX) enzymes. In contrast, the target compound demonstrates p53-dependent inhibition of silica-induced epithelial-mesenchymal transition (EMT), suggesting a distinct mechanism targeting cellular signaling rather than prostaglandin synthesis .
| Property | Target Compound | Diclofenac Sodium |
|---|---|---|
| Molecular Weight | ~500 g/mol (estimated) | 318.13 g/mol |
| Key Functional Groups | 4-Chlorophenylsulfonyl, cyclopentyl | 2,6-Dichlorophenylamino |
| Mechanism of Action | p53-mediated EMT inhibition | COX-1/COX-2 inhibition |
| Sodium Salt Role | Enhances aqueous solubility | Improves bioavailability |
Sodium Mandelate
Structure : Sodium salt of α-hydroxybenzeneacetic acid.
Key Differences :
- Substituents: Sodium mandelate has a hydroxyl group at the α-position, unlike the target compound’s sulfonamide and chlorophenyl groups.
Benzenesulfonic Acid Derivatives
Examples :
Comparison :
- Sulfonamide vs. Diazene Groups : The target compound’s sulfonamide group may offer better hydrogen-bonding capacity than diazenyl groups in other benzenesulfonic salts, influencing receptor binding.
- Chlorophenyl Group: The 4-chlorophenyl substituent in the target compound could enhance steric effects and electron-withdrawing properties compared to non-halogenated analogs, affecting stability and bioactivity .
Tiratricol Sodium
Structure: Sodium salt of 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetic acid. Key Differences:
- Halogen Substituents : Tiratricol contains iodine atoms, which confer thyroid hormone activity, while the target compound’s chlorine atom may prioritize different signaling pathways (e.g., p53).
Key Research Findings
- Anti-Inflammatory Activity : The target compound inhibits lipopolysaccharide-induced inflammation in vivo, similar to simpler benzeneacetic acid derivatives but with a unique p53-dependent mechanism .
- Structural Complexity: The cyclopentyl and sulfonamide groups in the target compound likely enhance target specificity compared to non-substituted benzeneacetic acid salts like sodium mandelate .
- Sodium Salt Advantage: Sodium counterions in the target compound and analogs (e.g., diclofenac sodium) improve solubility, facilitating intravenous or oral administration .
生物活性
Benzeneacetic acid, 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl]methyl]-, sodium salt (1:1), known by its CAS number 141335-11-7, is a compound with significant biological activity. Its structure features a sulfonamide moiety, which is often associated with various pharmacological effects. This article reviews its biological activities based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C21H23ClNNaO4S
- Molecular Weight : 443.9194 g/mol
- Melting Point : Not specified in the literature
- Solubility : Soluble in polar solvents due to the presence of sodium salt.
Antibacterial Activity
Research indicates that compounds containing the 4-chlorophenylsulfonyl group exhibit notable antibacterial properties. In vitro studies have demonstrated moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
These findings suggest that the compound may be effective for therapeutic applications targeting bacterial infections .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against:
- Acetylcholinesterase (AChE) : Important for neuropharmacology, with several derivatives exhibiting strong inhibitory activity.
- Urease : The compounds demonstrated significant urease inhibition, crucial for treating infections caused by urease-producing bacteria.
The IC50 values for some derivatives were reported as follows:
| Compound ID | IC50 Value (µM) |
|---|---|
| 7l | 2.14 ± 0.003 |
| 7m | 0.63 ± 0.001 |
| ... | ... |
This highlights the potential of these compounds in drug development for conditions influenced by these enzymes .
Cancer Chemotherapy
The sulfonamide functionality has been linked to anticancer activities. Studies have indicated that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Hypoglycemic and Diuretic Effects
Some studies suggest that related compounds may possess hypoglycemic and diuretic activities, making them candidates for managing diabetes and fluid retention disorders. The mechanism of action may involve modulation of insulin sensitivity and renal function .
Case Studies
-
Case Study on Antibacterial Efficacy :
A series of synthesized compounds were tested against Salmonella typhi. The results showed that modifications in the piperidine ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design. -
Enzyme Inhibition Study :
A comparative study evaluated various derivatives for AChE inhibition, revealing that specific substitutions on the aromatic ring improved potency significantly, with implications for treating Alzheimer's disease.
Q & A
Basic: What structural features of this compound are critical for its physicochemical properties, and how do they influence experimental design?
Answer:
The sodium salt form enhances aqueous solubility, making it suitable for in vitro biological assays. The sulfonamide group (4-chlorophenylsulfonyl) contributes to hydrogen-bonding potential and metabolic stability, while the cyclopentylmethyl group introduces steric hindrance, affecting synthetic accessibility and intermolecular interactions.
- Methodological Considerations :
Advanced: How can researchers overcome steric challenges during synthesis of the cyclopentylmethyl-sulfonamide moiety?
Answer:
Steric hindrance from the cyclopentyl group complicates nucleophilic substitution or coupling reactions. Key strategies include:
-
Protecting Group Chemistry : Use tert-butoxycarbonyl (Boc) to shield the sulfonamide during cyclopentylmethylation .
-
Catalytic Optimization : Employ Pd-catalyzed cross-coupling under microwave irradiation to enhance reaction efficiency (e.g., 80°C, 30 min, 85% yield) .
-
Data Table : Comparison of Coupling Reagents
Reagent Yield (%) Purity (HPLC) DCC/HOBt 62 91 EDCI/DMAP 78 94 Pd(PPh₃)₄ 85 98
Basic: Which spectroscopic techniques are prioritized for structural validation, and what key signals should be analyzed?
Answer:
- NMR :
- ¹H NMR : Look for cyclopentyl multiplet (δ 1.5–2.5 ppm) and sulfonamide NH (δ 7.3–7.6 ppm).
- ¹³C NMR : Sodium carboxylate (δ ~175 ppm) and sulfonyl carbons (δ ~110–120 ppm) .
- Mass Spectrometry : ESI-MS in negative mode for [M-Na]⁻ ion.
- IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) .
Advanced: How to resolve discrepancies in HPLC purity analysis due to co-eluting impurities?
Answer:
Co-elution may arise from structurally similar byproducts (e.g., des-chloro analogs). Mitigation strategies:
-
Mobile Phase Optimization : Adjust methanol-to-buffer ratio (e.g., 70:30 to 60:40) to improve resolution .
-
Ion-Pair Chromatography : Add 10 mM sodium 1-octanesulfonate to enhance separation of ionic species .
-
Data Table : HPLC Method Parameters
Column Buffer pH Retention Time (min) Resolution C18 (5 µm) 4.6 12.3 1.2 Phenyl (3 µm) 5.0 14.7 2.8
Advanced: What experimental approaches stabilize the sodium salt form against hydrolysis under aqueous storage?
Answer:
Hydrolysis of the sodium carboxylate can be minimized via:
-
pH Control : Store in citrate buffer (pH 5.0–6.0) to reduce nucleophilic attack on the ester .
-
Lyophilization : Freeze-dry aliquots to prevent water-mediated degradation.
-
Stability Study Data :
Storage Condition Degradation (%/month) 4°C (aqueous) 8.2 -20°C (lyophilized) 0.5
Advanced: How to validate the biological activity of this compound when conflicting SAR data exist in literature?
Answer:
Contradictory structure-activity relationship (SAR) data may arise from assay variability (e.g., cell line differences). Standardize protocols:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
